

An In-depth Technical Guide to 2-(Aminooxy)ethanol

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Compound of Interest		
Compound Name:	2-(Aminooxy)ethanol	
Cat. No.:	B112469	Get Quote

CAS Number: 3279-95-6

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminooxy)ethanol is a bifunctional molecule that has garnered significant interest in the fields of bioconjugation, medicinal chemistry, and materials science. Its structure, featuring both a reactive aminooxy group and a primary alcohol, allows for versatile applications, most notably in the chemoselective ligation to carbonyl-containing molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **2-(Aminooxy)ethanol**, with a focus on its utility in drug development and bioconjugation.

Physicochemical and Spectroscopic Data

2-(Aminooxy)ethanol is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of 2-(Aminooxy)ethanol



Property	Value	Reference(s)
CAS Number	3279-95-6	[2]
Molecular Formula	C ₂ H ₇ NO ₂	[2][3]
Molecular Weight	77.08 g/mol	[2][3]
Appearance	Colorless liquid	[1]
Boiling Point	238.6 °C at 760 mmHg	[1]
Density	1.115 g/cm ³	[1]
Flash Point	98.1 °C	[1]
Refractive Index	1.437	[1]
Synonyms	O-(2- Hydroxyethyl)hydroxylamine, 2-(aminooxy)ethan-1-ol	[2]

Spectroscopic Data

The structural characterization of **2-(Aminooxy)ethanol** is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for 2-(Aminooxy)ethanol



Technique	Data	Reference(s)
¹H NMR (300 MHz, CDCl₃)	δ 3.78 (s, 4H)	[3]
¹³ C NMR (75 MHz, CDCl ₃)	δ 76.3, 60.7	[3]
Infrared (IR) Spectroscopy	Characteristic peaks for O-H, N-H, C-H, and C-O stretching and bending vibrations are expected. A broad absorption around 3300-3500 cm ⁻¹ (O-H and N-H stretch), C-H stretching just below 3000 cm ⁻¹ , and C-O stretching in the 1050-1150 cm ⁻¹ region.	
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ at $m/z = 77$ is expected. Common fragmentation patterns for alcohols include the loss of water (M-18) and α -cleavage. For the aminooxy group, cleavage of the N-O bond is possible.	

Synthesis of 2-(Aminooxy)ethanol

A common and effective method for the synthesis of **2-(Aminooxy)ethanol** involves a two-step process starting from N-hydroxyphthalimide and 2-bromoethanol, followed by the deprotection of the phthalimide group using hydrazine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 2-(Aminooxy)ethanol

Step 1: Synthesis of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione

• To a stirred solution of N-hydroxyphthalimide in a suitable solvent such as DMF, add an equimolar amount of a base (e.g., triethylamine).

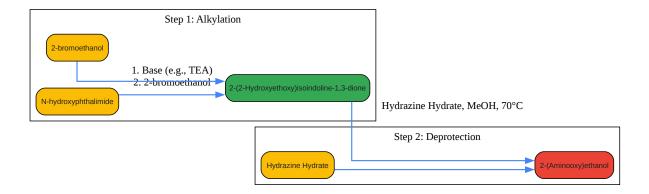


- Slowly add 2-bromoethanol to the reaction mixture at room temperature.
- Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain 2-(2-hydroxyethoxy)isoindoline-1,3-dione as a solid.

Step 2: Synthesis of 2-(Aminooxy)ethanol

- Dissolve 2-(2-hydroxyethoxy)isoindoline-1,3-dione (1 equivalent) in methanol.[4]
- Add hydrazine hydrate (1.5 equivalents) to the solution.[4]
- Heat the reaction mixture to 70 °C for 1.5 hours.[4]
- Cool the reaction to room temperature, at which point a precipitate of phthalhydrazide will form.[4]
- Filter the mixture to remove the precipitate and wash the solid with chloroform.[4]
- Combine the filtrate and the washings, and concentrate under reduced pressure.
- The resulting residue is then purified by vacuum distillation to yield **2-(Aminooxy)ethanol** as a colorless oil.[4] The purity of the final product should be confirmed by NMR spectroscopy.





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Figure 1: Synthesis workflow for **2-(Aminooxy)ethanol**.

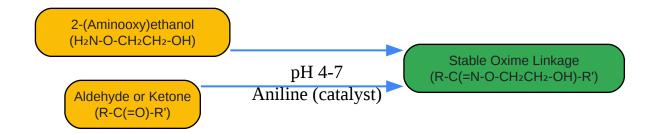
Reactivity and Applications in Bioconjugation

The primary utility of **2-(Aminooxy)ethanol** lies in the chemoselective reactivity of its aminooxy group towards aldehydes and ketones, a reaction known as oxime ligation. This reaction is bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native functional groups.

Oxime Ligation

The reaction between the aminooxy group of **2-(Aminooxy)ethanol** and a carbonyl group (aldehyde or ketone) forms a stable oxime bond. This reaction is typically carried out under mild acidic to neutral pH conditions (pH 4-7). The rate of oxime formation can be significantly accelerated by the use of a nucleophilic catalyst, with aniline and its derivatives being the most commonly employed.





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Figure 2: Oxime ligation reaction of **2-(Aminooxy)ethanol**.

Application in Glycoprotein and Antibody Labeling

A significant application of this chemistry is in the site-specific modification of glycoproteins and antibodies. The carbohydrate moieties of these biomolecules can be mildly oxidized with sodium periodate (NaIO₄) to generate aldehyde groups. These aldehydes then serve as chemical handles for conjugation with aminooxy-functionalized molecules like **2-** (Aminooxy)ethanol or its derivatives. This strategy is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug can be attached to the antibody via an aminooxy-containing linker.

Experimental Protocol: Labeling of an Antibody with an Aminooxy-Functionalized Payload

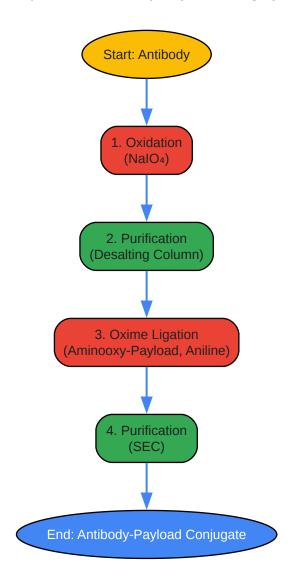
This protocol outlines the general steps for conjugating an aminooxy-functionalized payload to an antibody.

- 1. Antibody Preparation and Oxidation: a. Buffer exchange the antibody into an appropriate oxidation buffer (e.g., phosphate-buffered saline, pH 6.0). b. Add a freshly prepared solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-2 mM. c. Incubate the reaction in the dark at 4°C for 30 minutes. d. Quench the reaction by adding an excess of a diol, such as ethylene glycol. e. Purify the oxidized antibody using a desalting column to remove excess periodate and quenching agent.
- 2. Oxime Ligation: a. To the purified, oxidized antibody, add the aminooxy-functionalized payload. A molar excess of the payload is typically used. b. If required, add a catalyst such as aniline to a final concentration of 10-100 mM to accelerate the reaction. c. Incubate the reaction



at room temperature for 2-16 hours. d. Monitor the progress of the conjugation by a suitable analytical technique (e.g., HIC-HPLC, SEC-HPLC, or mass spectrometry).

3. Purification of the Antibody-Payload Conjugate: a. Once the reaction is complete, purify the conjugate from unreacted payload and catalyst using size exclusion chromatography (SEC) or other appropriate chromatographic techniques. b. Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.



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Figure 3: Experimental workflow for antibody labeling.

Safety and Handling



2-(Aminooxy)ethanol is classified as a combustible liquid and is harmful if swallowed.[2] It can cause skin irritation and serious eye damage.[2] It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-(Aminooxy)ethanol is a valuable and versatile chemical tool for researchers, particularly in the field of bioconjugation and drug development. Its ability to undergo efficient and chemoselective oxime ligation with aldehydes and ketones provides a robust method for the site-specific modification of biomolecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory for the development of novel bioconjugates and therapeutics.

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References

- 1. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfiderich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(AMINOOXY)ETHANOL | 3279-95-6 [chemicalbook.com]
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